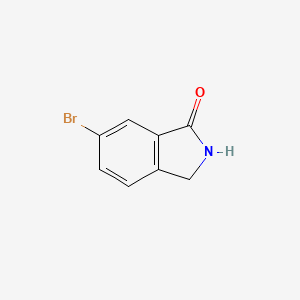
4-(2-溴乙基)四氢吡喃
描述
Synthesis Analysis
The synthesis of bromo-substituted tetrahydropyran derivatives can be achieved through various methods. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones involves a Ni(0)-catalyzed coupling reaction with LiBr, followed by halogen-metal exchange with tert-butyllithium . Additionally, 1-bromo-3,3-bis(2-bromoethyl)alkanes, which are structurally related to 4-(2-Bromoethyl)tetrahydropyran, have been synthesized from tetrahydro-4H-pyran-4-one in a multi-step process .
Molecular Structure Analysis
The molecular structure of bromo-substituted tetrahydropyrans is characterized by the presence of a bromine atom attached to an ethyl group, which is in turn connected to the tetrahydropyran ring. The chair 4-tetrahydropyranyl cation, a related structure, has been computationally analyzed and found to be an energy minimum and delocalized, with implications for various cyclization and rearrangement reactions .
Chemical Reactions Analysis
Bromo-substituted tetrahydropyrans can undergo a variety of chemical reactions. For example, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol can act as a synthon for both the (E)-β-formylvinylic anion and cation, depending on how the bromine group is replaced . Furthermore, diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes has been achieved through Prins cyclization, demonstrating the reactivity of bromo-substituted tetrahydropyrans in forming more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromoethyl)tetrahydropyran can be inferred from related compounds. Bromo-substituted tetrahydropyrans are generally sensitive to halogen-metal exchange reactions and can be used as intermediates in the synthesis of various heterocyclic compounds . The presence of the bromine atom makes these compounds reactive towards nucleophilic substitution reactions, which can be exploited in synthetic chemistry to introduce various functional groups .
科学研究应用
轴向选择性 Prins 环化
- Prins 环化和四氢吡喃形成:Prins 环化涉及氧碳正离子的分子内亲电加成,用于生产在 4 位具有杂原子的四氢吡喃。已经开发出条件,几乎可以独家形成四氢吡喃中的轴向 4-取代基 (Jasti、Vitale 和 Rychnovsky,2004)。
取代反应中的立体化学
- 亲核取代中的构象偏好:研究表明,六元环阳离子的构象偏好(例如衍生自四氢吡喃乙酸酯的阳离子)在很大程度上取决于取代基的电子性质。这种理解对于有机合成中的精确立体化学控制至关重要 (Ayala 等,2003)。
海洋来源的四氢吡喃衍生物
- 新型四氢吡喃的分离:研究导致从海绵中分离出新的四氢吡喃,突出了海洋生物学中新化合物的自然发生和发现潜力 (Capon、Ghisalberti 和 Jefferies,1982)。
先进的合成方法
- 功能化二氢吡喃的合成:已经开发出合成 2,2-二取代二氢吡喃的创新方法。这些方法非常适合转化为生物学上重要的四氢吡喃和吡喃酮,展示了该化合物在合成中的多功能性 (Zhong 等,2020)。
有机合成中的保护基团
- 用作保护基团:四氢吡喃衍生物,例如 3-溴-2-(四氢吡喃-2-基氧基)丙烯,在有机合成中用作保护基团,展示了这些化合物在复杂化学反应中的效用 (Horning、Kavadias 和 Muchowski,1970)。
安全和危害
4-(2-Bromoethyl)tetrahydropyran is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including 4-(2-Bromoethyl)tetrahydropyran, is an active area of research . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
属性
IUPAC Name |
4-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627188 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)tetrahydropyran | |
CAS RN |
4677-20-7 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

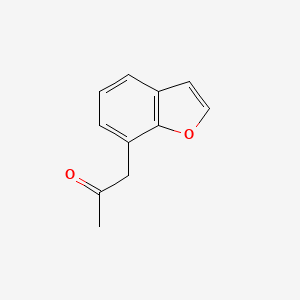
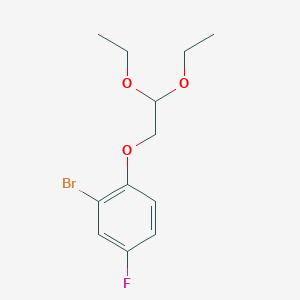
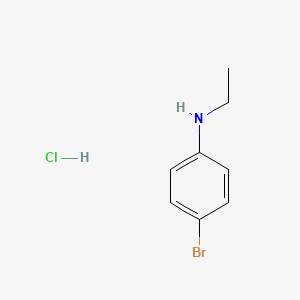
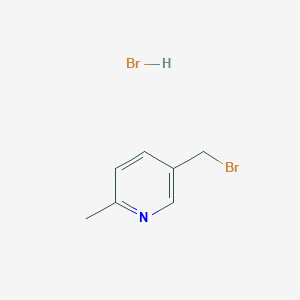
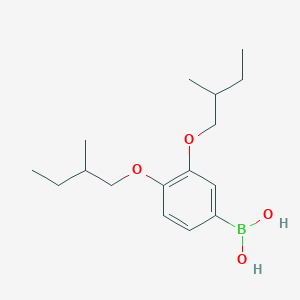
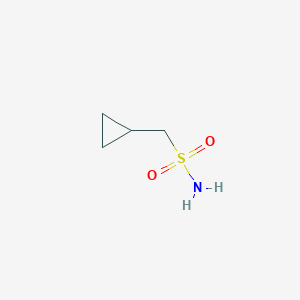
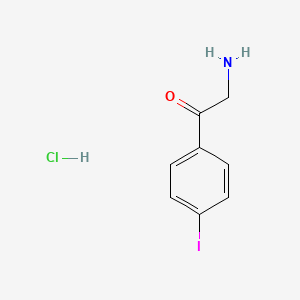
![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
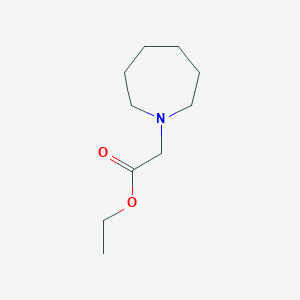
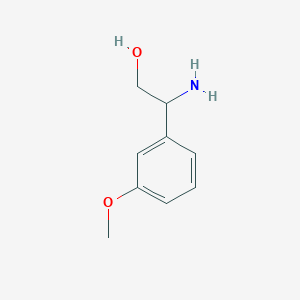
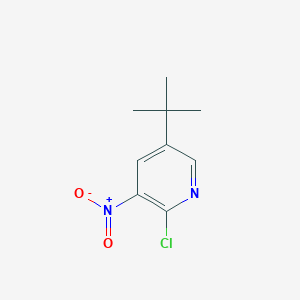
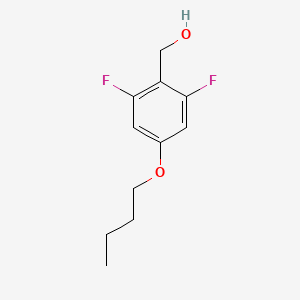
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
